(3S,4R,5R,6S)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-ol

Catalog No.
S12292146
CAS No.
M.F
C16H26O4
M. Wt
282.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,4R,5R,6S)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-m...

Product Name

(3S,4R,5R,6S)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-ol

IUPAC Name

(3S,4R,5R,6S)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

InChI

InChI=1S/C16H26O4/c1-10(2)5-6-12-15(3,20-12)14-13(18-4)11(17)7-8-16(14)9-19-16/h5,11-14,17H,6-9H2,1-4H3/t11-,12+,13-,14-,15-,16+/m0/s1

InChI Key

CEVCTNCUIVEQOY-PLZKBRGSSA-N

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)O)OC)C

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@@H]2[C@H]([C@H](CC[C@@]23CO3)O)OC)C

The compound (3S,4R,5R,6S)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-ol is a complex organic molecule notable for its intricate spirocyclic structure. This compound features a methoxy group and an oxirane ring, contributing to its unique chemical properties. The stereochemistry indicated by the designations (3S,4R,5R,6S) and (2R,3R) suggests a specific three-dimensional arrangement that can significantly influence its reactivity and biological activity.

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions at the methoxy group, potentially forming aldehydes or carboxylic acids.
  • Reduction: Reduction reactions may target the oxirane ring, leading to the formation of diols.
  • Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the oxirane ring.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reduction Agents: Lithium aluminum hydride or sodium borohydride are effective reducing agents.
  • Substitution Nucleophiles: Hydroxide ions or amines can be employed under basic conditions.

The biological activity of (3S,4R,5R,6S)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-ol is attributed to its ability to interact with various molecular targets such as enzymes and receptors involved in biochemical pathways. Its unique structure allows for high specificity in binding to these targets, which may modulate their activity and lead to observable biological effects.

The synthesis of this compound typically involves several steps starting from readily available precursors:

  • Formation of the Spirocyclic Core: Achieved through a cyclization reaction involving a suitable diol and an epoxide.
  • Introduction of the Methoxy Group: This step often involves methylation using reagents like methyl iodide in the presence of a base.
  • Functionalization of the Side Chain: The side chain containing the oxirane ring and methylbutenyl group is introduced through reactions such as epoxidation and alkylation.

The unique structure and properties of (3S,4R,5R,6S)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-ol make it valuable for research in organic chemistry and pharmacology. Its potential applications could include:

  • Development of new pharmaceuticals targeting specific biological pathways.
  • Use as a building block in synthetic organic chemistry for creating more complex molecules.

Interaction studies of this compound may involve evaluating its binding affinity to various biological targets such as receptors or enzymes. These studies help elucidate its mechanism of action and potential therapeutic applications. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to assess these interactions quantitatively.

Similar Compounds

  • Spirooxiranes: These compounds also contain an oxirane ring fused to a spirocyclic structure.
  • Spiroketals: These feature a ketal group within a spirocyclic framework.

Uniqueness

The uniqueness of (3S,4R,5R,6S)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-ol lies in its specific combination of functional groups and stereochemistry. This distinct arrangement confers unique chemical and biological properties that differentiate it from other spirocyclic compounds.

Compound NameStructure TypeKey Features
(3S,4R,5R,6S)-5-methoxy...SpirocyclicMethoxy group, oxirane
SpirooxiranesSpirocyclicFused oxirane ring
SpiroketalsSpirocyclicKetal group within spiro framework

This comparison highlights how (3S,4R,5R,6S)-5-methoxy... stands out due to its specific functionalization and stereochemical arrangement.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

282.18310931 g/mol

Monoisotopic Mass

282.18310931 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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